molecular formula C10H11NO6S B1431371 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid CAS No. 1403483-55-5

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

Cat. No.: B1431371
CAS No.: 1403483-55-5
M. Wt: 273.26 g/mol
InChI Key: NAEVYVZCUKBQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is an organic compound with the molecular formula C10H11NO6S It is characterized by the presence of a nitrobenzene sulfonyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(4-nitrobenzene)sulfonyl]propanoic acid
  • 2-Methyl-2-[(2-chlorobenzene)sulfonyl]propanoic acid
  • 2-Methyl-2-[(2-methylbenzene)sulfonyl]propanoic acid

Uniqueness

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-2-(2-nitrophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-10(2,9(12)13)18(16,17)8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEVYVZCUKBQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
Reactant of Route 2
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
Reactant of Route 3
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
Reactant of Route 4
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
Reactant of Route 5
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
Reactant of Route 6
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.